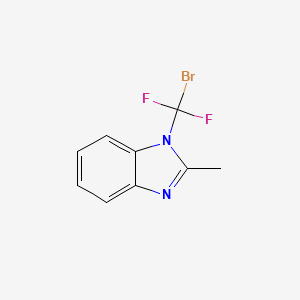
4H-Cyclopenta-1,3-dithiol-2-one,tetrahydro-,trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): is a chemical compound with the CAS number 56155-87-4. It is a cyclic compound containing sulfur and oxygen atoms, and it is known for its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI) typically involves the cyclization of appropriate precursors containing sulfur and oxygen atoms[_{{{CITATION{{{_2{The revival of 4H-cyclopenta2,1-b:3,4-b ... - RSC Publishing. The reaction conditions may include the use of strong bases or acids, and the process often requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have potential biological activities that can be explored for drug development.
Medicine: : It could be investigated for its therapeutic properties in various medical applications.
Industry: : The compound's unique properties may be useful in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI) exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): can be compared with other similar compounds, such as 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) [_{{{CITATION{{{_2{The revival of 4H-cyclopenta2,1-b:3,4-b ... - RSC Publishing. While both compounds share structural similarities, 4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI) may have unique properties that distinguish it from CPDT and other related compounds.
List of Similar Compounds
4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT)
Cyclopentadiene
Dithiols
Cyclic sulfides
Propiedades
Fórmula molecular |
C6H6OS2 |
|---|---|
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
(3aR,6aR)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dithiol-2-one |
InChI |
InChI=1S/C6H6OS2/c7-6-8-4-2-1-3-5(4)9-6/h1-2,4-5H,3H2/t4-,5-/m1/s1 |
Clave InChI |
QEZCIQBLPHUYQC-RFZPGFLSSA-N |
SMILES isomérico |
C1C=C[C@@H]2[C@@H]1SC(=O)S2 |
SMILES canónico |
C1C=CC2C1SC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide)](/img/structure/B15348651.png)
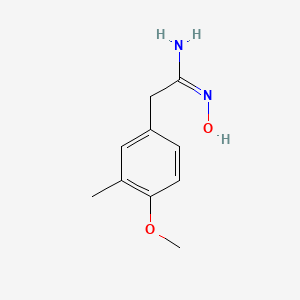
![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)
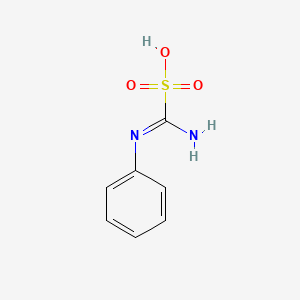
![7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B15348670.png)
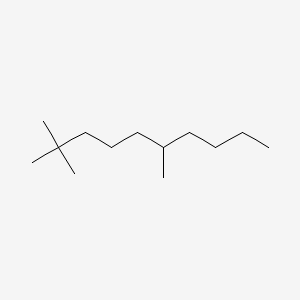

![(1R,5S)-8-methyl-2-pyridin-3-yl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B15348692.png)
![Acetamide,2-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B15348710.png)
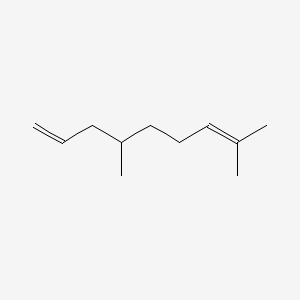
![Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-](/img/structure/B15348720.png)
![2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate](/img/structure/B15348726.png)
![Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt](/img/structure/B15348731.png)
